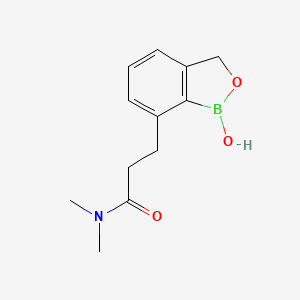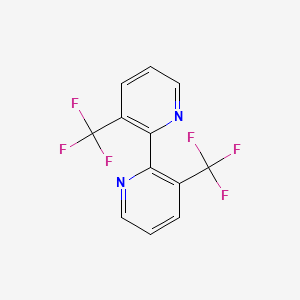
3,3'-Bis(trifluoromethyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,3’-Bis(trifluoromethyl)-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.
3,3’-Bis(trifluoromethyl)benzophenone: Used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
3,3’-Bis(trifluoromethyl)-2,2’-bipyridine is unique due to its bipyridine structure combined with trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H6F6N2 |
|---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2-[3-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-1-5-19-9(7)10-8(12(16,17)18)4-2-6-20-10/h1-6H |
InChI Key |
RELBSBDJUQASJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)

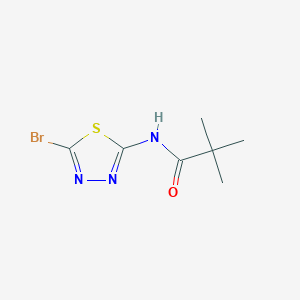
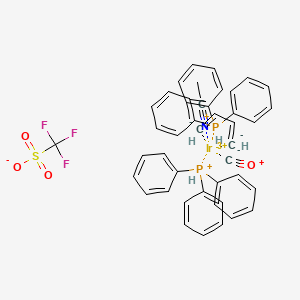
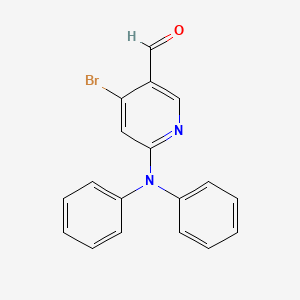

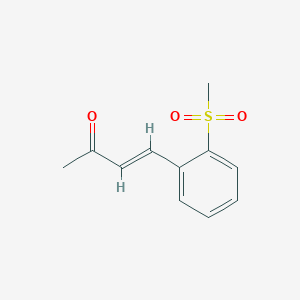
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
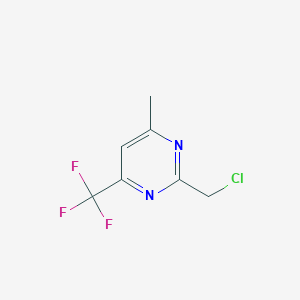

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

